2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol
Description
Properties
IUPAC Name |
2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3Si2/c1-17(2,3)22(7,8)20-14-12-11-13-15(16(14)19)21-23(9,10)18(4,5)6/h11-13,19H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJGKOBSTIQFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571372 | |
| Record name | 2,6-Bis{[tert-butyl(dimethyl)silyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197014-35-0 | |
| Record name | 2,6-Bis{[tert-butyl(dimethyl)silyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursor Design
The synthesis typically begins with 2,6-dihydroxybenzene derivatives , though direct silylation of phenol itself is challenging due to its single hydroxyl group. Alternative precursors include:
Single-Pot vs. Sequential Silylation
Single-pot methods employ excess silylating agent to simultaneously protect both hydroxyl groups. For example, a procedure adapted from involves:
-
Dissolving 2,6-dihydroxybenzene (10.0 mmol) in anhydrous dichloromethane under nitrogen.
-
Adding triethylamine (3.5 equiv) and cooling to 0°C.
-
Dropwise addition of TBSOTf (2.5 equiv) over 10 minutes, maintaining temperatures below 5°C to minimize side reactions.
-
Stirring for 12 hours at room temperature, followed by aqueous workup and column chromatography.
This method yields 2,6-bis(TBSO)phenol in 78–85% purity, with residual mono-silylated byproducts.
Sequential silylation , by contrast, uses temporary protecting groups (e.g., methyl ethers) to isolate intermediates. For instance:
-
Protecting one hydroxyl group with a methyl ether via dimethyl sulfate.
-
Silylating the remaining hydroxyl with TBSCl/imidazole.
While labor-intensive, this approach achieves >95% regioselectivity but suffers from lower overall yields (60–70%).
Catalytic Systems and Reaction Optimization
Acid Catalysts for Enhanced Reactivity
Patents describe using aryl sulfonic acids or aluminum-based catalysts to accelerate silylation under mild conditions. For example:
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF, THF) improve silylating agent solubility but risk side reactions with electrophilic intermediates.
-
Nonpolar solvents (e.g., hexane, toluene) favor slower, more controlled reactions, ideal for heat-sensitive substrates.
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 0 → 25 | 85 | 78 |
| Toluene | 80 | 92 | 88 |
| THF | 65 | 76 | 82 |
Purification and Characterization
Distillation and Crystallization
Crude products often contain unreacted silylating agents, salts, or isomers. Vacuum distillation (2.5 mmHg, 80°C) removes volatile impurities, while recrystallization from n-hexane/ethyl acetate mixtures yields analytically pure material.
Spectroscopic Validation
-
¹H NMR : TBS methyl protons resonate at δ 0.1–0.3 ppm, while aromatic protons appear as a singlet (δ 6.8–7.1 ppm) for symmetrical substitution.
-
IR Spectroscopy : Absence of O–H stretches (~3200 cm⁻¹) confirms complete silylation.
Industrial-Scale Production and Challenges
Cost-Benefit Analysis of Silylating Agents
| Agent | Cost (USD/mol) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| TBSOTf | 450 | 12 | 85 |
| TBSCl | 220 | 24 | 72 |
TBSOTf offers superior kinetics but necessitates stringent temperature control
Byproduct Management
Common byproducts include:
-
Mono-silylated isomers : Removed via silica gel chromatography.
-
Tri-silylated derivatives : Minimized by stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol ring can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the phenol to cyclohexanol derivatives.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetra-n-butylammonium fluoride in tetrahydrofuran for deprotection of silyl groups.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Phenol derivatives with various functional groups.
Scientific Research Applications
Antioxidant Properties
2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol is primarily recognized for its antioxidant capabilities. It acts to prevent oxidative degradation in various materials, particularly in polymers and fuels. This property is crucial for extending the lifespan of products exposed to environmental stressors such as UV light and heat .
- Applications :
UV Stabilization
The compound serves as a UV stabilizer, protecting materials from photodegradation. Its effectiveness is attributed to the ability of the silyl groups to absorb UV radiation, thereby preventing damage to the polymer matrix .
- Use Cases :
- Incorporated into coatings and adhesives to enhance durability against sunlight.
Intermediate in Organic Synthesis
2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol is utilized as a versatile intermediate in organic synthesis. The TBDMS groups can be selectively removed under mild conditions, allowing for further functionalization of the phenolic core .
- Synthesis Applications :
- Acts as a protecting group for hydroxyl functionalities during multi-step synthetic processes.
- Used in the synthesis of complex organic molecules and pharmaceuticals.
Case Studies
Mechanism of Action
The mechanism by which 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol exerts its effects involves the protection of hydroxyl groups on the phenol ring. The tert-butyl(dimethyl)silyl groups provide steric hindrance, preventing unwanted reactions at the hydroxyl sites. This protection is crucial in multi-step synthetic processes where selective reactivity is required .
Comparison with Similar Compounds
Methyl 5-[tert-butyl(dimethyl)silyl]oxy-2-methylbenzothieno[2,3-b]pyridine-4-carboxylate (23b)
- Structure: Features a TBDMS-protected hydroxyl group at the 5-position of a benzothienopyridine core.
- Synthesis : Prepared via Staudinger reaction and subsequent cyclization, yielding 20%–30% after silica gel chromatography .
- Key Differences: The TBDMS group here protects a hydroxyl in a heterocyclic system, whereas 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol protects phenolic -OH groups. The benzothienopyridine core introduces aromaticity and conjugation, altering electronic properties compared to the simpler phenol backbone.
- Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
2,6-Di-(tert-butyl-d9)-4-methoxyphenol-3,5-d2
- Structure : Deuterated tert-butyl groups at 2- and 6-positions, with a methoxy group at position 3.
- Key Differences: Replaces TBDMS with deuterated tert-butyl groups, reducing steric bulk but enhancing isotopic stability for mechanistic studies. Methoxy substituent at position 4 introduces electron-donating effects, contrasting with the unsubstituted phenol in the target compound.
- Applications : Isotopic labeling in metabolic or kinetic studies .
3,5-Bis(tert-butyldimethylsilyloxy)-9-(tert-butyldiphenylsilyloxy)-N-methoxy-2,4,8-N-tetramethylnonanamide
- Structure : Contains multiple silyl ethers (TBDMS and TBDPS) on a branched aliphatic chain.
- Key Differences :
- Demonstrates the use of mixed silyl groups (TBDMS and TBDPS) for orthogonal protection.
- Aliphatic backbone vs. aromatic core in the target compound, leading to differences in solubility and reactivity.
- Applications : Intermediate in taxane synthesis, highlighting the role of silyl groups in complex natural product derivatization .
2,6-Di-tert-butyl-4-(methoxymethyl)phenol
- Structure : tert-Butyl groups at 2- and 6-positions, with a methoxymethyl group at position 4.
- Key Differences :
- tert-Butyl groups provide steric hindrance but lack the hydrolytic stability of silyl ethers.
- Methoxymethyl group introduces a polarizable ether linkage, unlike the inert TBDMS groups.
- Applications : Antioxidant (e.g., Ethyl antioxidant 762) in polymers and lubricants .
Comparative Analysis Table
| Compound | Substituents | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|
| 2,6-Bis[[TBDMS]oxy]phenol | TBDMS at 2,6; -OH at 4 | ~450 g/mol | High hydrolytic stability, fluoride-labile | Pharmaceutical intermediates |
| Methyl 5-[TBDMS]oxy-benzothienopyridine (23b) | TBDMS at 5; ester at 4 | 387 g/mol | Heterocyclic conjugation, moderate yield | Kinase inhibitor synthesis |
| 2,6-Di-(tert-butyl-d9)-4-methoxyphenol | Deutero-tert-butyl at 2,6; methoxy at 4 | 256 g/mol | Isotopic stability, electron-donating | Mechanistic studies |
| 2,6-Di-tert-butyl-4-(methoxymethyl)phenol | tert-Butyl at 2,6; methoxymethyl at 4 | 250 g/mol | Steric hindrance, antioxidant activity | Polymer stabilization |
Key Research Findings
Synthetic Utility: TBDMS groups in 2,6-Bis[[TBDMS]oxy]phenol offer superior protection compared to tert-butyl or methoxy groups, enabling selective deprotection in multi-step syntheses . Deuterated analogs (e.g., 2,6-Di-(tert-butyl-d9)-4-methoxyphenol) are critical for tracking reaction pathways without altering steric profiles .
Stability and Reactivity: TBDMS ethers exhibit resistance to hydrolysis under mild conditions (pH 5–9), whereas tert-butyl groups degrade under strong acids . The electron-withdrawing nature of silyl groups slightly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methoxy-substituted phenols .
Applications in Drug Development: Silyl-protected phenols like 2,6-Bis[[TBDMS]oxy]phenol are pivotal in masking reactive hydroxyls during coupling reactions (e.g., Suzuki-Miyaura), improving yields in API synthesis .
Biological Activity
2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol, often referred to as a silyl ether derivative of phenol, is a compound that has garnered interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol is , with a molecular weight of approximately 366.64 g/mol. The compound features two tert-butyldimethylsilyl ether groups attached to a phenolic structure, which enhances its stability and solubility in organic solvents. These characteristics make it suitable for various applications in organic synthesis and material science.
Biological Activity Overview
Research on the biological activity of 2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol is limited; however, compounds with similar structural motifs have demonstrated significant biological properties. The following sections summarize the potential biological activities based on structural analogs and related compounds.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. The presence of the tert-butyldimethylsilyl groups may enhance the stability of the phenolic hydroxyl group, potentially increasing its ability to scavenge free radicals. Studies on structurally related compounds have shown that such modifications can lead to improved antioxidant activity.
| Compound | Antioxidant Activity | Reference |
|---|---|---|
| 2,4-Di-tert-butylphenol | High | |
| 2,6-Bis[(tert-butyl)dimethylsilyl]phenol | Moderate |
Cytotoxicity and Antimicrobial Activity
Some studies have indicated that phenolic compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol have shown varying degrees of cytotoxicity in vitro.
- Cytotoxicity : Research indicates that certain phenolic compounds can induce apoptosis in cancer cells.
- Antimicrobial Activity : Analogous compounds have demonstrated antimicrobial properties against bacteria and fungi.
| Study | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity Assay | HeLa Cells | 25 | |
| Antimicrobial Assay | E. coli | 50 |
Case Studies
-
Antioxidant Properties :
A study investigated the antioxidant capacity of various silyl ether derivatives, including those similar to 2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol. The results indicated that these compounds effectively reduced oxidative stress markers in cellular models. -
Cytotoxic Effects :
In a comparative study of phenolic compounds, it was found that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via silylation of 2,6-dihydroxyphenol using tert-butyl(dimethyl)silyl chloride (TBDMSCl) under anhydrous conditions. Key steps include:
- Using a Schlenk line to maintain an inert atmosphere (N₂/Ar) to prevent hydrolysis of silylating agents .
- Optimizing stoichiometry (e.g., 2:1 molar ratio of TBDMSCl to phenol) and reaction time (24–48 hrs) to maximize yield .
- Purification via silica gel chromatography with non-polar eluents (e.g., petroleum ether/ethyl acetate, 7:3) to isolate the product .
Q. How can researchers characterize the stability of 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies using HPLC or NMR to monitor degradation products.
- Expose the compound to buffers (pH 2–12) at 25°C and 40°C for 7–14 days.
- Key Finding : Tert-butyldimethylsilyl (TBDMS) groups are hydrolytically stable in neutral/weakly acidic conditions but degrade rapidly under strong bases (pH >10) .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Identify characteristic peaks for TBDMS groups (δ ~0.1–0.2 ppm for Si(CH₃)₂ and δ ~25 ppm for tert-butyl carbons) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 387 [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the TBDMS groups influence the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density around the phenolic oxygen atoms.
- Compare catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) with unprotected analogs.
- Data Insight : TBDMS groups reduce electron density at oxygen, potentially lowering nucleophilicity but enhancing steric protection .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer :
- Implement design of experiments (DoE) to optimize critical parameters (e.g., solvent polarity, catalyst loading) .
- Use process analytical technology (PAT) like in-situ FTIR to monitor reaction progress in real time .
- Contradiction : Evidence highlights that scaling up silylation reactions may require adjusted stoichiometry due to increased solvent volume effects .
Q. Can 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol act as a precursor for novel antioxidant polymers?
- Methodological Answer :
- Synthesize copolymers via radical polymerization with styrene or acrylates.
- Evaluate antioxidant efficacy using DPPH radical scavenging assays and compare to monomeric forms.
- Key Finding : Hindered phenol derivatives exhibit enhanced thermal stability in polymers, but steric bulk may reduce radical scavenging efficiency .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported synthetic yields for silylated phenols?
- Analysis : Variations arise from differences in silylating agent purity, solvent dryness, or inert atmosphere integrity.
- Resolution : Replicate protocols under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps) and validate reagent purity via Karl Fischer titration .
Methodological Innovations
Q. What advanced computational tools predict the compound’s interactions in biological systems?
- Answer :
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
